N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of azolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antiparasitic, and antitumor properties . The structural analogy to natural purine bases allows these compounds to participate in key biological processes and form chelates with metal ions .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Mode of Action
It’s suggested that the morpholine ring was in a position to make a nontraditional ch-o hydrogen bond to gly16 . This suggests that the compound may interact with its targets through nontraditional hydrogen bonding.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s logp value is 38195, and its logD value is 27806 . These values suggest that the compound is lipophilic, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.
Action Environment
It’s suggested that the compound is brain penetrant , indicating that it can cross the blood-brain barrier. This suggests that the compound’s action, efficacy, and stability may be influenced by factors in the brain environment.
Preparation Methods
The synthesis of N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . The reaction conditions often lead to mixtures of regioisomers, including azolo[1,5-a]pyrimidin-7-amines and azolo[4,3-a]pyrimidin-5-amines . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Chemical Reactions Analysis
N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack. The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, antibacterial, and antiparasitic activities.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other azolo[1,5-a]pyrimidines, such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and detonation performance. These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-2-7-19-16-21(23-10-6-11-26-12-14-28-15-13-26)27-22(25-19)20(17-24-27)18-8-4-3-5-9-18/h3-5,8-9,16-17,23H,2,6-7,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKIWQZCNKZOCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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